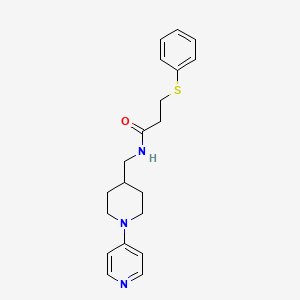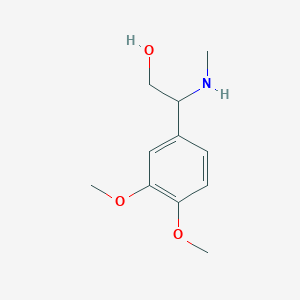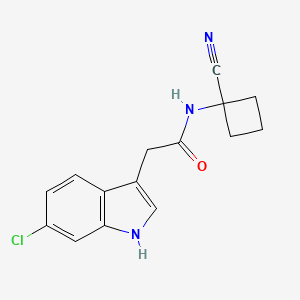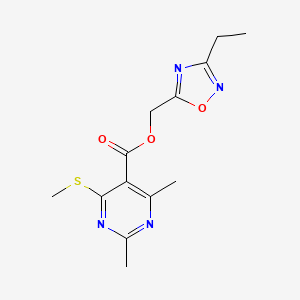
3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, activation, and signaling. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Applications De Recherche Scientifique
Aromatase Inhibition and Cancer Therapy
Compounds structurally related to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide have been studied for their potential in inhibiting estrogen biosynthesis. This inhibition is crucial in the treatment of hormone-dependent breast cancer. For instance, studies on various 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which share a similar structural motif, showed significant in vitro inhibition of human placental aromatase. These compounds could potentially be more effective and selective inhibitors of estrogen biosynthesis than existing treatments like aminoglutethimide (Hartmann & Batzl, 1986).
Glycine Transporter 1 Inhibition and CNS Diseases
Compounds with structural similarity to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide have been explored for their role as glycine transporter 1 (GlyT1) inhibitors. This inhibition is relevant in central nervous system (CNS) diseases. A study on a compound resembling the structure demonstrated potent GlyT1 inhibitory activity and an increase in cerebrospinal fluid glycine concentration in rats, suggesting potential therapeutic applications in CNS disorders (Yamamoto et al., 2016).
Metabolism and Pharmacokinetics in Drug Design
Understanding the metabolism and pharmacokinetics of compounds structurally similar to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is vital for drug design. Studies on pyridoglutethimide, an analogue of aminoglutethimide, revealed insights into its metabolism and pharmacokinetics in animals, which are crucial for predicting the behavior of similar compounds in humans (Seago et al., 1986).
Corrosion Inhibition and Material Science
In the field of material science, piperidine derivatives, akin to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, have been investigated for their corrosion inhibition properties. This research is important for protecting metals like iron from corrosion, a critical concern in various industrial applications. A study highlighted the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, demonstrating their potential in this area (Kaya et al., 2016).
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(10-15-25-19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZPRDXWHABKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)
![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)

![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
![ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)

